molecular formula C17H16N4OS B4715544 2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide

2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide

Cat. No. B4715544
M. Wt: 324.4 g/mol
InChI Key: QBERDEYWHBCDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide, also known as BZT, is a chemical compound that has been extensively studied for its potential use in scientific research applications. BZT is a member of the triazole family of compounds, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves its use as a dopamine transporter (DAT) ligand. DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft, and this compound has been shown to bind to DAT with high affinity. This makes it a potential candidate for the development of new treatments for diseases such as Parkinson's and depression.

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide is not fully understood, but it is believed to involve its interaction with DAT. By binding to DAT, this compound may inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This may result in the activation of downstream signaling pathways that are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, enhance cognitive function, and produce rewarding effects similar to those seen with cocaine. It has also been shown to increase dopamine levels in the nucleus accumbens, a brain region that is involved in reward and motivation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide is its high affinity for DAT, which makes it a potentially useful tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation of this compound is its relatively low selectivity for DAT compared to other dopamine transporter ligands. This may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide. One area of interest is the development of more selective DAT ligands that can be used to study the role of dopamine in specific brain regions and circuits. Another area of interest is the investigation of the potential therapeutic uses of this compound and related compounds for the treatment of neuropsychiatric disorders such as depression and addiction. Finally, there is a need for further research on the safety and toxicity of this compound and related compounds, particularly with respect to their potential for abuse and addiction.

properties

IUPAC Name

2-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-16(18-14-9-5-2-6-10-14)12-23-17-19-15(20-21-17)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBERDEYWHBCDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NN2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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